molecular formula C11H11NO2 B8695145 1-Nitro-4-(pent-1-yn-1-yl)benzene CAS No. 192509-27-6

1-Nitro-4-(pent-1-yn-1-yl)benzene

Cat. No.: B8695145
CAS No.: 192509-27-6
M. Wt: 189.21 g/mol
InChI Key: YCXUIYGMMOGYMQ-UHFFFAOYSA-N
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Description

1-Nitro-4-(pent-1-yn-1-yl)benzene (C₁₁H₁₁NO₂) is a nitroaromatic compound featuring a pentynyl (C₅H₉) substituent at the para position of a nitrobenzene ring. Nitroaromatic compounds are widely studied for their roles as intermediates in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing nitro group, which modulates reactivity and stability .

Properties

CAS No.

192509-27-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-nitro-4-pent-1-ynylbenzene

InChI

InChI=1S/C11H11NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-3H2,1H3

InChI Key

YCXUIYGMMOGYMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1-Nitro-4-(1-propyn-1-yl)benzene (C₉H₇NO₂)
  • Molecular Structure : Features a shorter propynyl (C₃H₃) chain. The crystal structure (space group I2/a) reveals a twofold symmetry axis, with the nitro group nearly coplanar with the benzene ring (O–N–C–C torsion angle: 171.25°) .
  • Synthesis: Prepared via a modified Sonogashira reaction using 4-iodonitrobenzene and 1,3-dilithiopropyne, catalyzed by Pd(PPh₃)₂Cl₂ and CuI (72% yield) .
  • Applications : Propynylarenes are key intermediates in natural product synthesis and bioactive molecules .
(Z)-1-Nitro-4-(2-phenylbut-1-en-1-yl)benzene
  • Structural Difference : Contains an alkenyl (butenyl) group instead of an alkynyl chain. The Z-isomer is synthesized via Pd-catalyzed cross-coupling, highlighting the versatility of transition-metal catalysis for introducing unsaturated substituents .
  • Reactivity : Alkenyl nitro compounds are precursors for amines and carbonyl derivatives via reduction or oxidation .
4-Nitrophenyl propargyl ether (C₉H₇NO₃)
  • Functional Group : Features an ether-linked propargyl group. The compound’s crystal packing lacks hydrogen bonds, relying on van der Waals interactions .
  • Synthetic Utility : Propargyl ethers undergo click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation applications .

Crystallographic and Physicochemical Properties

Parameter 1-Nitro-4-(pent-1-yn-1-yl)benzene* 1-Nitro-4-(1-propyn-1-yl)benzene 4-Nitrophenyl propargyl ether
Molecular Formula C₁₁H₁₁NO₂ C₉H₇NO₂ C₉H₇NO₃
Molecular Weight (g/mol) 189.21 161.16 177.16
Substituent Type Pentynyl (C₅H₉) Propynyl (C₃H₃) Propargyl ether (O–C₃H₃)
Crystal System Not reported Monoclinic (I2/a) Not reported
Bond Length (C≡C) ~1.20 Å (expected) 1.195 Å N/A
Synthetic Yield N/A 72% 50% (for Z-18 analog)

*Inferred properties based on analogs.

Challenges and Opportunities

  • Synthetic Challenges : Longer alkynyl chains (e.g., pentynyl) may require optimized reaction conditions to prevent side reactions like alkyne oligomerization .
  • Biological Activity : Propynyl derivatives exhibit bioactivity in natural products; pentynyl analogs could expand this scope .

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